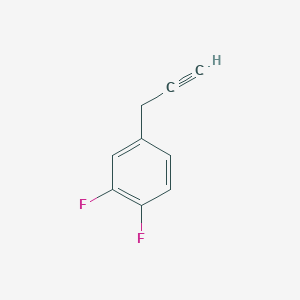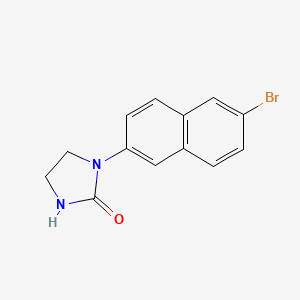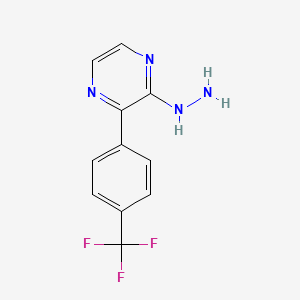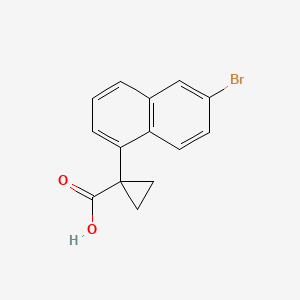
1-(6-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C14H11BrO2 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a bromonaphthalene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid typically involves the following steps:
Bromination of Naphthalene: Naphthalene is brominated to form 6-bromonaphthalene.
Cyclopropanation: The bromonaphthalene derivative undergoes a cyclopropanation reaction to introduce the cyclopropane ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents.
化学反応の分析
Types of Reactions
1-(6-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(6-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(6-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromonaphthalene moiety may interact with aromatic receptors, while the cyclopropane ring can influence the compound’s reactivity and binding affinity. The carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules.
類似化合物との比較
Similar Compounds
- 1-(6-Chloronaphthalen-1-yl)cyclopropane-1-carboxylic acid
- 1-(6-Fluoronaphthalen-1-yl)cyclopropane-1-carboxylic acid
- 1-(6-Iodonaphthalen-1-yl)cyclopropane-1-carboxylic acid
Uniqueness
1-(6-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s interactions with other molecules and its overall stability.
特性
分子式 |
C14H11BrO2 |
|---|---|
分子量 |
291.14 g/mol |
IUPAC名 |
1-(6-bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C14H11BrO2/c15-10-4-5-11-9(8-10)2-1-3-12(11)14(6-7-14)13(16)17/h1-5,8H,6-7H2,(H,16,17) |
InChIキー |
PUWADYPWPZUALG-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=CC=CC3=C2C=CC(=C3)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(2,3-Dihydrobenzo[B]Furan-5-Yl)-1H-Pyrazole](/img/structure/B12082001.png)


![5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12082029.png)
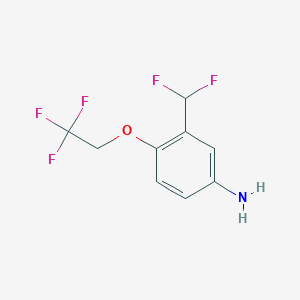
![6-{[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12082045.png)

